Terlipressin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

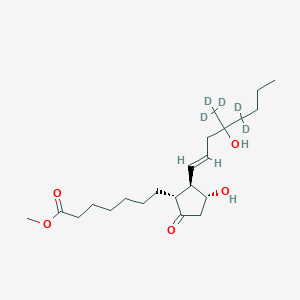

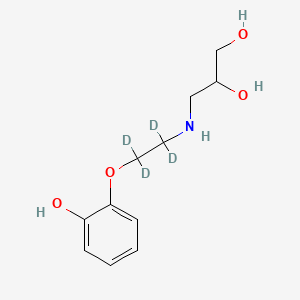

Terlipressin-d5 is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is a prodrug of lypressin, or lysine vasopressin, and is used primarily to treat bleeding caused by esophageal varices and hepatorenal syndrome . This compound has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

Méthodes De Préparation

The synthesis of Terlipressin-d5 involves several steps, including the formation of a 12-membered cyclic amino acid peptide structure. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for purification . The industrial production methods for this compound are aligned with ICH Q2 (R2) guidelines, emphasizing accuracy, simplicity, rapidity, and robustness . The process includes the use of acetonitrile and orthophosphoric acid as solvents, with a flow rate of 1 ml/min and detection at 216 nm .

Analyse Des Réactions Chimiques

Terlipressin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, and orthophosphoric acid . The major products formed from these reactions are typically the active metabolite, lysine vasopressin, and other related peptides . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Applications De Recherche Scientifique

Terlipressin-d5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and purification techniques . In biology and medicine, this compound is used to treat hepatorenal syndrome and esophageal varices . It has also been investigated for its potential use in various shock states and conditions with diminished vasomotor tone . In the pharmaceutical industry, this compound is used to develop and validate stability-indicating methods for injectable dosage forms .

Mécanisme D'action

Terlipressin-d5 acts as a vasopressin receptor agonist, primarily targeting the V1 receptor in splanchnic vessels . This leads to vasoconstriction, reducing portal inflow and pressure . The compound is pharmacologically active but also acts as a prodrug for lypressin, which exerts its effects by causing vasoconstriction in shock and other conditions associated with vasodilation . The exact mechanism of action is not fully understood, but it is known to increase mean arterial pressure and systemic vascular resistance .

Comparaison Avec Des Composés Similaires

Terlipressin-d5 is often compared to other vasopressin analogues such as somatostatin and octreotide . While somatostatin and its analogues reduce blood flow and pressure in the portal vein and varices, they have less continuous effect on blood pressure compared to this compound . This compound is unique in its longer half-life and increased selectivity for the V1 receptor, making it more effective in treating conditions like hepatorenal syndrome and esophageal varices . Other similar compounds include desmopressin and norepinephrine, which are used for different therapeutic purposes but share some pharmacological properties with this compound .

Propriétés

Formule moléculaire |

C56H82N16O19S2 |

|---|---|

Poids moléculaire |

1352.5 g/mol |

Nom IUPAC |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1/i1D,2D,3D,7D,8D;; |

Clé InChI |

WNFVFDPQEHRNTC-KFEHQBTJSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H].CC(=O)O.CC(=O)O |

SMILES canonique |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)